molecular formula C8H6BrClO2 B3034721 (3-Bromophenoxy)acetyl chloride CAS No. 211933-66-3

(3-Bromophenoxy)acetyl chloride

Cat. No.: B3034721
CAS No.: 211933-66-3
M. Wt: 249.49 g/mol
InChI Key: QDNSCGJICMXLIZ-UHFFFAOYSA-N
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Description

(3-Bromophenoxy)acetyl chloride is an organic compound with the molecular formula C8H6BrClO2. It is a derivative of phenoxyacetyl chloride, where a bromine atom is substituted at the third position of the phenyl ring. This compound is primarily used in organic synthesis and research applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Bromophenoxy)acetyl chloride can be synthesized through the reaction of (3-bromophenoxy)acetic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the (3-bromophenoxy)acetic acid is dissolved in an inert solvent such as dichloromethane or chloroform, and thionyl chloride is added dropwise. The mixture is then heated to reflux, allowing the formation of this compound and the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

(3-Bromophenoxy)acetyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic substitution reactions: The acetyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form (3-bromophenoxy)acetic acid and hydrochloric acid.

    Reduction: The compound can be reduced to (3-bromophenoxy)ethanol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as alcohols, amines, and thiols can react with this compound under mild conditions to form the corresponding esters, amides, and thioesters.

    Hydrolysis: The reaction with water or aqueous bases like sodium hydroxide (NaOH) can lead to hydrolysis.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used for reduction reactions.

Major Products Formed

    Esters: Formed by the reaction with alcohols.

    Amides: Formed by the reaction with amines.

    Thioesters: Formed by the reaction with thiols.

    (3-Bromophenoxy)acetic acid: Formed by hydrolysis.

    (3-Bromophenoxy)ethanol: Formed by reduction.

Scientific Research Applications

(3-Bromophenoxy)acetyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Proteomics research: Used as a reagent for the modification of proteins and peptides.

    Medicinal chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.

    Material science: Utilized in the preparation of functionalized polymers and materials.

    Agricultural chemistry: Involved in the synthesis of agrochemicals and pesticides.

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetyl chloride: Lacks the bromine substituent, making it less reactive in certain reactions.

    (4-Bromophenoxy)acetyl chloride: Similar structure but with the bromine atom at the fourth position, which can influence its reactivity and properties.

    (2-Bromophenoxy)acetyl chloride: Bromine atom at the second position, leading to different steric and electronic effects.

Uniqueness

(3-Bromophenoxy)acetyl chloride is unique due to the position of the bromine atom, which can influence its reactivity and the types of reactions it undergoes. The presence of the bromine atom at the third position can enhance its electrophilicity and make it more reactive towards nucleophiles compared to its non-brominated counterpart.

Properties

IUPAC Name

2-(3-bromophenoxy)acetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDNSCGJICMXLIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Thionyl chloride (5 ml, 70 mmol) is added at ambient temperature to 3-bromophenoxyacetic acid (5.77 g, 25 mmol). The reaction mixture is brought to reflux for 2 hours. After returning to ambient temperature, it evaporates and the acid chloride is used. The 3-bromophenoxyacetyl chloride previously obtained is dissolved in dichloromethane (150 ml) and added to a solution of aluminum chloride (6.7 g, 50 mmol) in 50 ml of dichloromethane. The reaction medium is stirred at ambient temperature for 30 minutes and then poured into a an equal volume water-ice mixture (400 ml). The mixture is extracted with dichloromethane, dried over MgSO4 filtered and evaporated. The raw product is purified by flash chromatography on silica (eluent petroleum ether ether=100:10). 0.96 g of 6-bromo-3-coumarone is obtained (yield=18%) of formula:
Quantity
5 mL
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5.77 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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